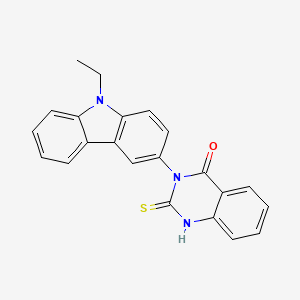
3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a carbazole moiety linked to a dihydroquinazolinone structure with a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the desired substituents.
Preparation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with ethyl bromide in the presence of a base such as potassium hydroxide.
Formation of 3-(9-ethyl-9H-carbazol-3-yl)aldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to form the aldehyde.
Synthesis of this compound: The aldehyde is reacted with 2-aminobenzenethiol and a suitable catalyst under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinazolinone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of carbazole, including 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of carbazole derivatives against several strains including Candida albicans, Escherichia coli, and Staphylococcus aureus. The results demonstrated that these compounds possess potent activity against various pathogens, suggesting their potential use in developing new antimicrobial agents .
Anticancer Properties
The carbazole moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways . The specific derivative may share these properties, warranting further investigation into its efficacy against different cancer cell lines.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable candidates for use in OLEDs. Research has demonstrated that compounds with carbazole units can act as excellent blue emitters in OLED applications. The incorporation of this compound into OLED matrices could enhance device performance by improving emission efficiency and stability .
Fluorescent Materials
In addition to their application in OLEDs, carbazole derivatives are explored as fluorescent materials. Their ability to emit light upon excitation makes them valuable in various photonic applications, including sensors and imaging technologies. The synthesis of novel fluorescent compounds based on the carbazole framework has been reported, indicating their potential for use in advanced optical devices .
Case Studies and Research Findings
作用機序
The biological activity of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is likely mediated through interactions with specific molecular targets. These could include enzymes, receptors, or DNA, where the compound may inhibit or modulate biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
9-ethyl-9H-carbazole: A simpler structure lacking the dihydroquinazolinone and sulfanyl groups.
3-(9-ethyl-9H-carbazol-3-yl)-2-thioxo-3,4-dihydroquinazolin-4-one: Similar but with a thioxo group instead of a sulfanyl group.
3-(9-ethyl-9H-carbazol-3-yl)-2-oxo-3,4-dihydroquinazolin-4-one: Similar but with an oxo group instead of a sulfanyl group.
Uniqueness
The presence of both the carbazole and dihydroquinazolinone moieties, along with the sulfanyl group, makes 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one unique. This combination of functional groups can confer distinct electronic, chemical, and biological properties, setting it apart from similar compounds.
特性
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVUCMGUYQKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













